molecular formula C13H17N3O B11748939 [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11748939
M. Wt: 231.29 g/mol
InChI Key: MMHLVBYZTOUEPW-UHFFFAOYSA-N
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Description

[(4-Methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine (CAS Ref: 10-F425620) is a secondary amine featuring a 4-methoxyphenyl group and a 1-methyl-1H-pyrazol-3-ylmethyl moiety. Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.30 g/mol . This compound is commercially available with a purity of ≥95% and is structurally characterized by:

  • A 4-methoxybenzyl group, which contributes electron-donating properties.
  • A 1-methylpyrazole ring at the 3-position, influencing steric and electronic interactions.

Pyrazole-containing amines are widely studied for their applications in medicinal chemistry and agrochemicals due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H17N3O/c1-16-8-7-12(15-16)10-14-9-11-3-5-13(17-2)6-4-11/h3-8,14H,9-10H2,1-2H3

InChI Key

MMHLVBYZTOUEPW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like monoamine oxidase, leading to altered neurotransmitter levels. Additionally, it can interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Substituent Effects on Activity

  • 4-Methoxy vs. In contrast, the 4-chloro analog (CAS 1017388-57-6) exhibits stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions . In herbicidal assays, 4-methoxyphenyl derivatives showed moderate activity against rape (Brassica napus), while chloro-substituted analogs demonstrated higher potency against weeds .
  • Pyrazole Position (3 vs.
  • Linker Modifications :

    • Ethyl linkers (e.g., CAS 1006340-53-9) increase molecular flexibility and lipophilicity, which could improve blood-brain barrier penetration in CNS drug candidates .

Biological Activity

The compound [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 4-methoxyphenyl group and a 1-methyl-1H-pyrazol-3-yl moiety, which are known for their diverse biological properties. The molecular formula is C11H13N3OC_{11}H_{13}N_3O with a molecular weight of 201.24 g/mol .

Research indicates that pyrazole derivatives often exhibit various pharmacological effects, including:

  • Anticancer Activity : Pyrazole compounds have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes .
  • Antimicrobial Properties : Pyrazole derivatives have demonstrated effectiveness against various microbial strains, suggesting potential use as antimicrobial agents .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits cytokine production
AntimicrobialEffective against bacterial strains

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .
    CompoundIC50 (µg/mL)Cell Line
    This compound193.93A549
    5-Fluorouracil371.36A549
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of pyrazole derivatives, showing a reduction in inflammatory markers in vitro .
  • Antimicrobial Activity : Research has demonstrated that compounds containing the pyrazole ring exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

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